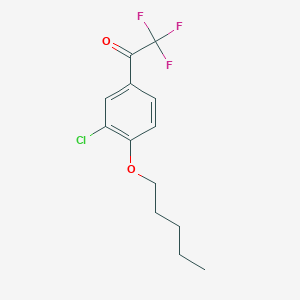

3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone

Description

This compound is structurally distinguished by its electron-withdrawing trifluoromethyl and chloro groups, which enhance its stability and reactivity in organic synthesis.

Properties

IUPAC Name |

1-(3-chloro-4-pentoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3O2/c1-2-3-4-7-19-11-6-5-9(8-10(11)14)12(18)13(15,16)17/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMWUXUYSDISIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 3’-chloro-4’-hydroxyacetophenone with n-pentyl bromide in the presence of a base, followed by trifluoromethylation. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to high-purity products suitable for advanced applications .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives like azides or thiocyanates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Scientific Research Applications

3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone is utilized in various scientific research fields:

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is employed in studying enzyme inhibition and protein-ligand interactions.

- Medicine: It is investigated for potential use in drug development and as a pharmacophore in medicinal chemistry.

- Industry: It is applied in producing specialty chemicals and advanced materials.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles like amines or thiols, using reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

- Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the carbonyl group to alcohols, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The biological activity of this compound is attributed to its ability to interact with molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating penetration through biological membranes. It can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating biochemical pathways.

Enzyme Inhibition Studies

Research suggests that this compound may be a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Machine learning models have been used to screen for AChE inhibitors from chemical databases, highlighting the potential of compounds similar to this one.

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier may confer neuroprotective effects. In vitro studies on related compounds have demonstrated protective effects against oxidative stress and neurotoxicity in neuronal cell lines, suggesting further exploration into its neuroprotective potential.

Case Studies

- AChE Inhibition: Studies assessing the inhibitory effects of various compounds on AChE activity found that several trifluoromethyl ketones exhibited significant binding affinities and inhibition rates compared to traditional inhibitors like galantamine, positioning this compound as a candidate for further investigation in Alzheimer's disease therapy.

- Synthesis and Applications: A comprehensive review highlighted the synthesis pathways and applications of fluorinated compounds in medicinal chemistry, noting that the unique properties of trifluoromethylated compounds like this one make them suitable for developing novel therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-n-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone, highlighting differences in substituents, physical properties, and applications:

Structural and Functional Analysis

Substituent Effects on Reactivity: The trifluoroacetyl group in all analogs enhances electrophilicity, facilitating nucleophilic substitution or condensation reactions. Compared to non-fluorinated acetophenones, these compounds exhibit higher thermal and oxidative stability . Chloro vs. Fluoro Substituents: Chlorine’s stronger electron-withdrawing effect increases reactivity toward aromatic electrophilic substitution compared to fluorine. For example, 3'-Chloro-4'-fluoroacetophenone is more reactive in forming pesticidal derivatives than its dichloro counterpart . Alkoxy vs. In contrast, 4-N-Pentyl-2,2,2-trifluoroacetophenone’s alkyl chain may enhance solubility in non-polar solvents .

Synthetic Routes: Friedel-Crafts acylation is common for trifluoroacetophenones (e.g., using AlCl₃ as a catalyst) . For alkoxy-substituted analogs like the target compound, nucleophilic aromatic substitution (e.g., reaction of pentanol with a chloro precursor) may follow acylation . Demethylation (e.g., using BBr₃) converts methoxy groups to hydroxyl groups, as seen in 3'-Chloro-4'-hydroxyacetophenone synthesis .

Applications: Agrochemicals: Compounds like 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone are precursors to insecticides (e.g., isocycloseram) . Pharmaceutical Intermediates: The n-pentoxy group in the target compound could aid in drug delivery, though its discontinued status limits current use . Materials Science: 4-N-Pentyl-2,2,2-trifluoroacetophenone is utilized in polymer synthesis due to its stability .

Market and Availability: The target compound’s discontinued status contrasts with commercially active analogs like 4-N-Pentyl-2,2,2-trifluoroacetophenone, which has regional manufacturers in Europe, Asia, and North America .

Biological Activity

3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone (CAS Number: 1443311-03-2) is a fluorinated organic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H14ClF3O2

- Molecular Weight : 294.7 g/mol

- Physical State : Clear, pale liquid

The compound is synthesized through a reaction involving 3’-chloro-4’-hydroxyacetophenone and n-pentyl bromide, followed by trifluoromethylation using solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating penetration through biological membranes.

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active or allosteric sites.

- Protein-Ligand Interactions : It has been employed in studies focusing on protein-ligand interactions, which are crucial for understanding biochemical pathways .

1. Enzyme Inhibition Studies

Research has indicated that this compound may serve as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Machine learning models have been utilized to screen for AChE inhibitors from chemical databases, highlighting the potential of compounds similar to this one .

3. Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier may confer neuroprotective effects. In vitro studies on related compounds have demonstrated protective effects against oxidative stress and neurotoxicity in neuronal cell lines . This suggests that further exploration into the neuroprotective potential of this compound could be valuable.

Case Study 1: AChE Inhibition

In a study assessing the inhibitory effects of various compounds on AChE activity, it was found that several trifluoromethyl ketones exhibited significant binding affinities and inhibition rates compared to traditional inhibitors like galantamine. This positions this compound as a candidate for further investigation in Alzheimer's disease therapy .

Case Study 2: Synthesis and Applications

A comprehensive review highlighted the synthesis pathways and applications of fluorinated compounds in medicinal chemistry. The unique properties of trifluoromethylated compounds like this compound make them suitable for developing novel therapeutic agents targeting various diseases .

Q & A

What are the recommended synthetic routes for 3'-Chloro-4'-n-pentoxy-2,2,2-trifluoroacetophenone?

Level: Basic

Methodological Answer:

A common approach involves nucleophilic substitution and Friedel-Crafts acylation. For example, the pentoxy group can be introduced via alkoxylation of a phenolic intermediate under basic conditions. The trifluoroacetyl group is typically added using trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction parameters such as pH (4–6 for optimal stability of intermediates) and temperature (60–80°C for controlled acylation) are critical to avoid side reactions like hydrolysis of the trifluoroacetyl group . Purification often employs steam distillation and reduced-pressure rectification, as seen in analogous acetophenone derivatives .

How do reaction parameters influence the yield of this compound?

Level: Advanced

Methodological Answer:

Key parameters include:

- pH : Acidic conditions (pH 3–6) stabilize intermediates during alkoxylation but may hydrolyze the trifluoroacetyl group if overly acidic .

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution in Friedel-Crafts reactions but require strict anhydrous conditions to prevent deactivation.

- Temperature : Higher temperatures (80–100°C) accelerate acylation but risk decomposition of the pentoxy group. Lower temperatures (40–60°C) improve selectivity but prolong reaction times .

Contradictions in reported yields often arise from differences in solvent polarity (e.g., benzene vs. DCM) and catalyst purity. Systematic optimization via Design of Experiments (DoE) is recommended .

What spectroscopic methods are used to confirm the structure of this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR : The pentoxy group’s methylene protons appear as a triplet (δ 1.2–1.5 ppm), while the trifluoroacetyl group shows a singlet at δ 3.8–4.2 ppm. Aromatic protons adjacent to chlorine exhibit deshielding (δ 7.3–7.6 ppm) .

- FT-IR : Strong C=O stretching at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ confirm the trifluoroacetyl group .

- GC-MS : Molecular ion peaks at m/z ~280 (base peak) and fragmentation patterns verify the substituent arrangement .

What challenges arise in interpreting NMR spectra of this compound due to substituent effects?

Level: Advanced

Methodological Answer:

- Signal Splitting : The chlorine atom’s electronegativity causes anisotropic effects, splitting aromatic proton signals into complex multiplet patterns. Deuterated analogs (e.g., 4′-Chloroacetophenone-d₇) can simplify assignments by isolating specific proton environments .

- Trifluoroacetyl Group : The strong electron-withdrawing effect shifts adjacent protons upfield, complicating integration. 2D NMR (e.g., COSY, HSQC) is essential for resolving overlapping signals .

- Dynamic Effects : The pentoxy group’s conformational flexibility may lead to variable coupling constants at different temperatures, requiring variable-temperature NMR studies .

What are the applications of this compound in pharmaceutical research?

Level: Basic

Methodological Answer:

- Proteomics : Acts as a biochemical tool for studying protein-ligand interactions, particularly in enzymes with hydrophobic binding pockets (e.g., cytochrome P450) .

- Drug Synthesis : Serves as a precursor for trifluoromethylated pharmaceuticals, leveraging the metabolic stability of the CF₃ group. Analogous compounds are used in kinase inhibitor development .

How does the stability of this compound vary under different storage conditions?

Level: Advanced

Methodological Answer:

- Ambient Temperature : Prolonged exposure leads to hydrolysis of the trifluoroacetyl group, detected via FT-IR loss of C=O intensity. Stabilizers like molecular sieves mitigate moisture uptake .

- Refrigeration (4°C) : Slows degradation but may cause crystallization of the pentoxy chain, altering solubility. Storage with blue ice is recommended for short-term transport .

- Light Sensitivity : UV exposure induces radical formation at the chlorine site, necessitating amber glassware for long-term storage .

What methods ensure high purity of the compound for kinetic studies?

Level: Basic

Methodological Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities like unreacted chlorophenol precursors .

- Recrystallization : Ethanol/water mixtures (3:1) yield >99% purity by removing hydrophobic byproducts.

- Elemental Analysis : Confirms stoichiometric ratios of C, H, and Cl, with deviations >0.3% indicating contamination .

How do substituents (Cl, CF₃, pentoxy) influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

- Chlorine : Acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) but may poison catalysts if not pre-activated via ligand design (e.g., SPhos) .

- Trifluoromethyl Group : Electron-withdrawing nature reduces electron density at the aromatic ring, slowing electrophilic substitution but enhancing oxidative stability .

- Pentoxy Chain : Steric hindrance limits accessibility to meta-positions, favoring para-substitution in further functionalization. Computational modeling (DFT) predicts regioselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.